molecular formula C22H26N2O4S B2424601 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one CAS No. 919019-85-5

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one

Cat. No.: B2424601
CAS No.: 919019-85-5
M. Wt: 414.52
InChI Key: GGRQMKLDVGDKSJ-UHFFFAOYSA-N
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Description

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of Janus kinase inhibitors, which are designed to target the Janus kinase family of enzymes that play a key role in the immune system. CP-690,550 has been investigated for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Electrosynthesis in Organic Chemistry

A study presents a metal-free electrooxidative α-sulfonylation of 1H-indole with arenesulfinates, showcasing a methodology that could potentially be applied to the synthesis of compounds related to "1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one" for the development of biologically active modulators. This method tolerates a wide range of functional groups, indicating its applicability in synthesizing complex sulfonated molecules (Feng et al., 2017).

Supramolecular Catalysis

Research has demonstrated efficient electrophilic substitution reactions of indoles with various isatins in water, catalyzed by sulfonated-β-cyclodextrin. This process could be relevant for the synthesis or modification of "this compound" derivatives, offering a green chemistry approach to synthesizing sulfonated indole compounds (Tayade et al., 2014).

Anticancer Activity Exploration

A study on the structure-activity relationship of novel sulfonamides, including those structurally related to the target compound, has identified several derivatives with significant anticancer activity. This suggests potential therapeutic applications for "this compound" in oncology (Kwak et al., 2006).

Enzyme Inhibition for Therapeutic Targeting

Research into the design and synthesis of indole derivatives as inhibitors showcases the potential of indolyl sulfones in therapeutic applications, particularly in enzyme inhibition. This highlights the relevance of exploring "this compound" for targeting specific enzymes or receptors (Ludwig et al., 2006).

Novel Antiviral Agents

The development of Indolyl aryl sulfones (IASs) as NNRTIs against HIV-1, including resistant strains, suggests the potential of sulfonated indoline compounds in antiviral therapy. This research could guide the exploration of "this compound" as a novel antiviral agent (Silvestri & Artico, 2005).

Properties

IUPAC Name

N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-16(28-19-9-3-2-4-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-7-5-6-8-18/h2-4,9-12,15-16,18,23H,5-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRQMKLDVGDKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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